![molecular formula C20H28N4O2S B2775532 N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-40-5](/img/structure/B2775532.png)
N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. This molecule has been shown to exhibit potential therapeutic effects in various scientific studies. In
Scientific Research Applications
- Notably, the presence of different substituents on the aromatic portion influenced its activity, with CH₃ being the most effective group .
- The symmetrical triazole moiety contributes to its pharmacological profile, making it a potential candidate for combating bacterial, fungal, and mycobacterial infections .
- While direct evidence for this compound is lacking, its structural similarity to known anticonvulsants suggests potential in this area .
Antitumor Activity
Antimicrobial Potential
Antifungal Properties
Antipyretic and Anti-Inflammatory Effects
Anticonvulsant Activity
Drug Development
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to show a broad spectrum of pharmacological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Based on the structural similarity to other 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and various metabolic processes .
Result of Action
Similar compounds have been reported to exhibit cytotoxic and antiproliferative effects, indicating their potential use in cancer therapy .
properties
IUPAC Name |
N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-3-13-27-20-23-22-18(24(20)16-7-5-4-6-8-16)14-21-19(25)15-9-11-17(26-2)12-10-15/h9-12,16H,3-8,13-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAZHIJDBRELEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide |
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